![molecular formula C21H21N3O3S B2967480 N-(4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide CAS No. 1286722-06-2](/img/structure/B2967480.png)
N-(4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide
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Overview
Description
“N-(4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide” is a compound that has been studied for its potential biological significance . It has been synthesized and evaluated for its antimicrobial and antiproliferative activities .
Synthesis Analysis
The synthesis of similar compounds has been achieved by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include coupling reactions and treatment with 1-(2-chloro ethyl) piperidine hydrochloride .Physical And Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Scientific Research Applications
Synthetic Pathways and Derivative Formation
- A study highlighted the alternative products in one-pot reactions involving benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, and ω-bromoacetophenone, demonstrating the synthetic versatility of related compounds (Krauze et al., 2007).
- Another research focused on the synthesis of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, providing insight into structural variations and their synthesis methods (Ismailova et al., 2014).
Biological Activities
- An evaluation of antimicrobial nano-materials, including derivatives of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide, showed significant antimicrobial activities, indicating potential therapeutic applications (Mokhtari & Pourabdollah, 2013).
- Synthesis and microbial studies of new pyridine derivatives, incorporating benzothiazole and piperidine components, were screened for antibacterial and antifungal activities, further supporting the compound's potential in addressing microbial resistance (Patel & Agravat, 2007).
Antitumor and Antioxidant Activities
- A novel synthesis of certain thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives based on a similar scaffold demonstrated promising antitumor activities, underlining the therapeutic potential of these compounds (Yurttaş, Tay, & Demirayak, 2015).
- Thiazolyl N-benzyl-substituted acetamide derivatives were synthesized and evaluated for Src kinase inhibitory and anticancer activities, showing the relevance of the compound's core structure in developing cancer therapeutics (Fallah-Tafti et al., 2011).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit cyclooxygenase (cox) enzymes , which play a key role in inflammation and pain.
Mode of Action
The compound likely interacts with its targets, such as COX enzymes, to inhibit their activity . This inhibition can result in changes to cellular processes, potentially reducing inflammation and pain.
Result of Action
The molecular and cellular effects of this compound’s action would likely include reduced production of inflammatory mediators due to COX inhibition . This could result in decreased inflammation and pain.
properties
IUPAC Name |
N-[4-[4-(1,3-benzothiazol-2-yloxy)piperidine-1-carbonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14(25)22-16-8-6-15(7-9-16)20(26)24-12-10-17(11-13-24)27-21-23-18-4-2-3-5-19(18)28-21/h2-9,17H,10-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPQSOTWWRDTHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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